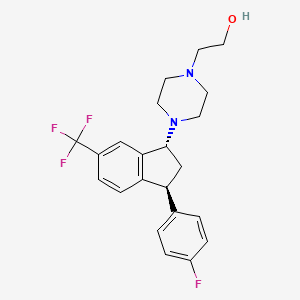
Tefludazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tefludazine is a novel neuroleptic compound with a benzindone structure. It exhibits potent antagonistic activity against dopamine and serotonin receptors, making it a promising candidate for the treatment of psychiatric disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tefludazine is synthesized through a multi-step process involving the following key steps:
Formation of the Benzindone Core: The synthesis begins with the preparation of the benzindone core structure.
Functionalization: The core structure is then functionalized to introduce the necessary substituents.
Final Assembly: The final step involves the coupling of the functionalized core with other molecular fragments to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for the initial synthesis steps.
Continuous Flow Reactors: Employed for the final assembly to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tefludazine undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine and bromine.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Tefludazine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Explored as a potential treatment for psychiatric disorders such as schizophrenia and bipolar disorder.
Industry: Utilized in the development of new neuroleptic drugs
Wirkmechanismus
Tefludazine exerts its effects by antagonizing several receptors:
5-HT2A, 5-HT2B, and 5-HT2C Receptors: Acts as an inverse agonist, reducing the activity of these serotonin receptors.
D2, D3, and D4 Receptors: Acts as an antagonist, blocking the activity of these dopamine receptors
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar receptor profile.
Risperidone: Shares some pharmacological properties with tefludazine.
Haloperidol: A typical antipsychotic with a different receptor binding profile.
Uniqueness
This compound is unique due to its balanced antagonistic activity against both dopamine and serotonin receptors, which may result in fewer side effects compared to other antipsychotics .
Eigenschaften
CAS-Nummer |
80273-79-6 |
|---|---|
Molekularformel |
C22H24F4N2O |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2-[4-[(1R,3S)-3-(4-fluorophenyl)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H24F4N2O/c23-17-4-1-15(2-5-17)19-14-21(28-9-7-27(8-10-28)11-12-29)20-13-16(22(24,25)26)3-6-18(19)20/h1-6,13,19,21,29H,7-12,14H2/t19-,21+/m0/s1 |
InChI-Schlüssel |
JSBWGXQXCRYYTG-PZJWPPBQSA-N |
Isomerische SMILES |
C1CN(CCN1CCO)[C@@H]2C[C@H](C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
SMILES |
C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Synonyme |
4-(3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-yl)-1-piperazineethanol tefludazine tefludazine dihydrochloride, (cis-(+-))-isomer tefludazine dihydrochloride, (trans-(+-))-isomer tefludazine, (1R,3S)-isomer tefludazine, (1S,3R)-isomer tefludazine, cis-(+-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



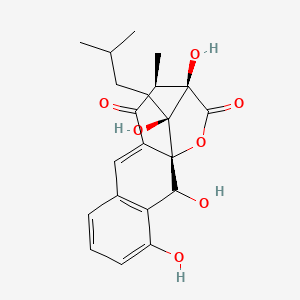
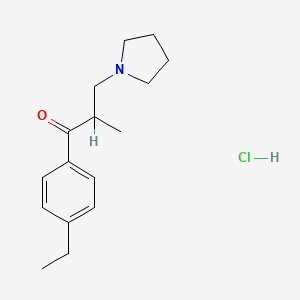
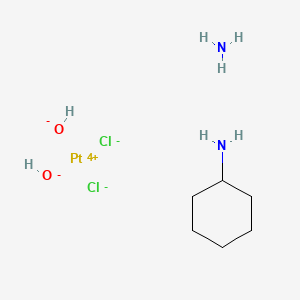
![3-Methyl-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1214016.png)


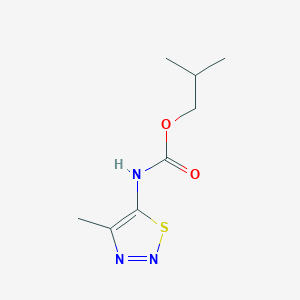
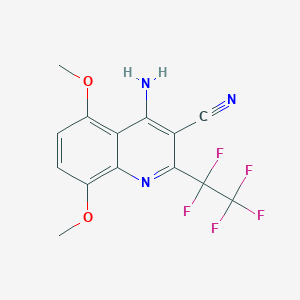

![4-tert-butyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1214029.png)

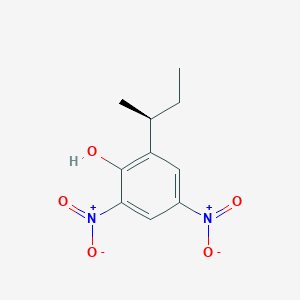
![(2S,3R,4S,4aR,11bR)-2,3,4-trihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1214033.png)
![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)